Bapta-tmfm

描述

Structure

2D Structure

属性

IUPAC Name |

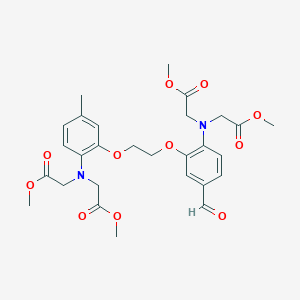

methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)-4-methylanilino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O11/c1-19-6-8-21(29(14-25(32)36-2)15-26(33)37-3)23(12-19)40-10-11-41-24-13-20(18-31)7-9-22(24)30(16-27(34)38-4)17-28(35)39-5/h6-9,12-13,18H,10-11,14-17H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTVRWOCZLYLJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)OC)CC(=O)OC)OCCOC2=C(C=CC(=C2)C=O)N(CC(=O)OC)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370721 |

Source

|

| Record name | BAPTA-TMFM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96315-11-6 |

Source

|

| Record name | N-[2-[2-[2-[Bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-4-methylphenyl]-N-(2-methoxy-2-oxoethyl)glycine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96315-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BAPTA-TMFM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Unseen Engine: A Technical Guide to Bapta-tmfm and Its Foundational Role in Calcium Signaling Research

For Immediate Release

A Deep Dive into the Core Mechanism of a Key Synthetic Precursor for Fluorescent Calcium Indicators

[CITY, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the mechanism and utility of Bapta-tmfm (Tetramethyl 5-Formyl-5'-Methyl Bis-(2-Aminophenoxymethylene)-N,N,N',N'-Tetraacetate). While not a fluorescent indicator itself, this compound is a critical synthetic precursor, or "building block," for a generation of widely used fluorescent calcium indicators, including the Fluo and Rhod series of dyes. This guide elucidates the fundamental calcium chelation mechanism inherent to its BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid) core and its pivotal role in the advancement of cellular signaling research.

The core function of this compound lies in the remarkable calcium-binding properties of its BAPTA scaffold. This structure forms a cage-like coordination complex with calcium ions, exhibiting high selectivity and affinity.[1] The BAPTA molecule features four carboxylate groups and two nitrogen atoms that, along with two ether oxygens, create an eight-coordinate binding pocket that snugly fits the Ca²⁺ ion in a 1:1 stoichiometric ratio.[1] This chelation is the cornerstone of its utility in creating tools to study calcium dynamics.

Core Mechanism: The BAPTA Chelation Engine

The efficacy of BAPTA and its derivatives, including this compound, stems from several key physicochemical properties:

-

High Selectivity for Calcium: A significant advantage of the BAPTA structure is its pronounced selectivity for Ca²⁺ over other divalent cations, most notably magnesium (Mg²⁺).[1] This high selectivity is crucial for dissecting calcium-specific signaling pathways without perturbing cellular processes dependent on magnesium.

-

Rapid Binding Kinetics: Compared to other common calcium chelators like EGTA, BAPTA exhibits significantly faster on- and off-rates for calcium binding.[1] This rapid kinetic profile allows indicators derived from this compound to accurately report rapid and localized intracellular calcium fluctuations, which are characteristic of many physiological events such as neurotransmission and muscle contraction.

-

pH Insensitivity: The calcium-binding affinity of BAPTA is largely independent of pH within the physiological range, a notable improvement over older chelators like EGTA.[2] This property ensures reliable measurements of calcium concentration even in cellular compartments where pH may fluctuate.

Quantitative Physicochemical Properties of the BAPTA Core

The following table summarizes key quantitative data for the BAPTA calcium-binding core, providing a reference for researchers designing and interpreting experiments using BAPTA-derived indicators.

| Property | Value | Conditions |

| Ca²⁺ Dissociation Constant (Kd) | ~110 nM - 160 nM | In the absence of Mg²⁺ |

| Mg²⁺ Dissociation Constant (Kd) | ~2 mM | |

| Selectivity for Ca²⁺ over Mg²⁺ | ~100,000-fold | |

| Ca²⁺ On-Rate (k_on) | ~500 µM⁻¹s⁻¹ | |

| Ca²⁺ Off-Rate (k_off) | Varies with derivative |

This compound: A Linchpin in the Synthesis of Fluorescent Calcium Indicators

This compound serves as a crucial intermediate in the synthesis of some of the most widely used fluorescent calcium indicators. Its chemical structure, featuring formyl and methyl groups on the aromatic rings of the BAPTA backbone, provides reactive handles for the attachment of fluorophores. This modular design allows for the creation of a diverse palette of indicators with varying spectral properties and calcium affinities.

The general synthetic strategy involves the condensation of this compound with a fluorophore precursor. The formyl group on one of the benzene (B151609) rings of this compound is a key functional group that participates in this reaction, leading to the covalent linkage of the calcium-chelating BAPTA moiety to a fluorescent reporter molecule. This elegant chemical design, pioneered by Roger Tsien and colleagues, gave rise to a new generation of indicators where the calcium-sensing domain (BAPTA) is distinct from the light-emitting domain (the fluorophore).

Mechanism of Action of this compound-Derived Fluorescent Indicators

The fluorescent indicators synthesized from this compound operate on the principle of photoinduced electron transfer (PeT). In the absence of calcium, the electron-rich BAPTA portion of the molecule quenches the fluorescence of the attached fluorophore by donating an electron to it upon excitation. When a calcium ion binds to the BAPTA "cage," the electron-donating ability of the nitrogen atoms is diminished. This reduction in electron-donating capacity inhibits the PeT process, leading to a significant increase in the fluorescence quantum yield of the fluorophore. The result is a dramatic brightening of the indicator upon binding to calcium, allowing for the sensitive detection of changes in intracellular calcium concentration.

Experimental Protocol: Intracellular Calcium Measurement with a BAPTA-Derived Indicator (Fluo-3 AM)

This protocol provides a general guideline for measuring intracellular calcium using Fluo-3 AM, a widely used indicator synthesized from a this compound precursor. The acetoxymethyl (AM) ester form allows the dye to be loaded into live cells.

Materials:

-

Fluo-3 AM

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Cells of interest cultured on coverslips or in a microplate

-

Fluorescence microscope with appropriate filters for Fluo-3 (Excitation ~488 nm, Emission ~525 nm)

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 1-5 mM stock solution of Fluo-3 AM in anhydrous DMSO.

-

Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

-

-

Prepare Loading Buffer:

-

Dilute the Fluo-3 AM stock solution in HBSS to a final concentration of 1-5 µM.

-

To aid in the solubilization of the AM ester, add an equal volume of the 20% Pluronic F-127 solution to the diluted Fluo-3 AM before the final dilution in HBSS.

-

-

Cell Loading:

-

Remove the culture medium from the cells.

-

Wash the cells once with HBSS.

-

Add the Fluo-3 AM loading buffer to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically for each cell type.

-

-

Wash and De-esterification:

-

Remove the loading buffer and wash the cells 2-3 times with fresh HBSS to remove any extracellular dye.

-

Incubate the cells in HBSS for an additional 30 minutes to allow for the complete hydrolysis of the AM ester by intracellular esterases, which traps the active Fluo-3 inside the cells.

-

-

Fluorescence Imaging:

-

Mount the coverslip with the loaded cells onto the microscope stage.

-

Excite the cells at ~488 nm and record the fluorescence emission at ~525 nm.

-

Changes in fluorescence intensity over time reflect changes in the intracellular calcium concentration.

-

References

BAPTA-TMFM: A Core Component in the Synthesis of Fluorescent Calcium Indicators

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BAPTA-TMFM, chemically known as 5-Formyl-5'-Methyl-BAPTA, Tetramethyl Ester, is a crucial, non-fluorescent synthetic intermediate used in the creation of a wide range of fluorescent calcium (Ca²⁺) indicators. While some commercial suppliers may label it as a "fluorescent chelating indicator," it is more accurately defined as a foundational building block for widely used dyes such as Fluo and Rhod series indicators. Its strategic chemical design allows for the subsequent attachment of fluorophores, leading to the development of sophisticated tools for monitoring intracellular calcium dynamics. This guide provides a comprehensive overview of this compound's properties, its pivotal role in chemical synthesis, and the principles behind the function of the indicators derived from it.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below, providing a quick reference for its physical and chemical characteristics.

| Property | Value | Reference(s) |

| Full Chemical Name | 5-Formyl-5'-Methyl-BAPTA, Tetramethyl Ester | [1] |

| CAS Number | 96315-11-6 | [1] |

| Molecular Weight | 574.58 g/mol | [1] |

| Chemical Formula | C₂₈H₃₄N₂O₁₁ | |

| Fluorescence | Non-fluorescent or weakly fluorescent | [1] |

| Primary Application | Synthetic precursor for Ca²⁺ indicators | [1] |

Role in the Synthesis of Fluorescent Calcium Indicators

The seminal 1985 paper by Grynkiewicz, Poenie, and Tsien introduced a new generation of fluorescent Ca²⁺ indicators with significantly improved properties over their predecessors. This compound and similar derivatives are central to the synthesis of these advanced indicators. The BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) core provides a highly selective binding pocket for Ca²⁺ ions. The formyl (-CHO) and methyl (-CH₃) groups at the 5 and 5' positions of the aromatic rings of this compound are key functional handles for the chemical attachment of various fluorophores. This modular synthesis strategy allows for the creation of a diverse palette of indicators with different spectral properties, calcium affinities, and cellular localizations.

The general synthetic scheme involves a condensation reaction between the formyl group of this compound and a suitable nucleophilic portion of a fluorophore molecule to create a larger, conjugated system. The resulting molecule combines the Ca²⁺-chelating properties of the BAPTA moiety with the fluorescent properties of the attached chromophore.

References

Bapta-tmfm as a Calcium Indicator: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bapta-tmfm, chemically known as Tetramethyl 5-Formyl-5'-Methyl Bis-(2-Aminophenoxymethylene)-N,N,N',N'-Tetraacetate, is a member of the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) family of calcium chelators.[1] These chelators are invaluable tools in cellular biology and drug discovery for their ability to selectively bind to and buffer intracellular calcium ions (Ca²⁺). The parent molecule, BAPTA, is a non-fluorescent, high-affinity Ca²⁺ chelator that is often used to investigate the role of calcium signaling in a myriad of cellular processes.[2][3] this compound is characterized as a fluorescent chelating indicator and also serves as a crucial building block in the synthesis of more complex fluorescent calcium indicators, such as Fluo and Rhod dyes.[2][4]

This technical guide provides a comprehensive overview of this compound and the broader BAPTA family of calcium indicators. It includes available quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to aid researchers in their experimental design and data interpretation.

Core Concepts and Quantitative Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Full Chemical Name | Tetramethyl 5-Formyl-5'-Methyl Bis-(2-Aminophenoxymethylene)-N,N,N',N'-Tetraacetate | [1] |

| CAS Number | 96315-11-6 | [1] |

| Molecular Weight | 574.58 g/mol | [1] |

| General Use | Fluorescent chelating indicator for cytosolic free calcium; Building block for other calcium indicators | [2][4] |

Table 2: Comparative Quantitative Data of BAPTA and Common Derivatives

| Indicator | Dissociation Constant (Kd) for Ca²⁺ | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Features |

| BAPTA | ~160 nM (in the absence of Mg²⁺) | Weakly fluorescent | ~363 | Low | High-affinity, non-fluorescent Ca²⁺ buffer.[2] |

| Fluo-3 | ~390 nM | 506 | 526 | ~0.14 | Large fluorescence intensity increase upon Ca²⁺ binding. |

| Rhod-2 | ~570 nM | 552 | 576 | ~0.13 | Red-shifted spectra, useful for multiplexing. |

| Fura-2 | ~145 nM | 340/380 (ratiometric) | 510 | ~0.23-0.49 | Ratiometric dye, allowing for more precise Ca²⁺ concentration measurements. |

Note: The spectral and binding properties of fluorescent indicators can be influenced by the intracellular environment, including pH, ionic strength, and protein binding.[5]

Mechanism of Action and Role in Calcium Signaling

BAPTA and its derivatives function by chelating free Ca²⁺ in the cytosol. To facilitate entry into live cells, they are often used in their acetoxymethyl (AM) ester form. The lipophilic AM esters can cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now polar, Ca²⁺-sensitive indicator in the cytoplasm.[6]

By buffering intracellular Ca²⁺, BAPTA-based indicators can be used to investigate a wide range of calcium-dependent signaling pathways, including:

-

Muscle Contraction: Regulating the availability of Ca²⁺ for binding to troponin.

-

Neurotransmission: Modulating the release of neurotransmitters from presynaptic terminals.

-

Gene Expression: Influencing the activity of Ca²⁺-dependent transcription factors.

-

Apoptosis: Investigating the role of Ca²⁺ in programmed cell death pathways.

Below is a generalized diagram illustrating the role of intracellular calcium as a second messenger and the point of intervention for a chelator like this compound.

Experimental Protocols

The following is a generalized protocol for loading cells with BAPTA-AM esters, which can be adapted for this compound. Optimization for specific cell types and experimental conditions is recommended.[6]

Materials:

-

This compound (or other BAPTA-AM ester)

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (20% stock solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer

-

Cultured cells

Procedure:

-

Stock Solution Preparation:

-

Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

-

Store the stock solution in small aliquots at -20°C, protected from light.

-

-

Loading Solution Preparation:

-

For a final loading concentration of 5 µM, dilute the this compound stock solution into HBSS.

-

To aid in dispersion, first mix the this compound stock solution with an equal volume of 20% Pluronic® F-127, and then add this mixture to the HBSS. The final concentration of Pluronic® F-127 should be between 0.02% and 0.04%.

-

-

Cell Loading:

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the loading solution to the cells and incubate for 30-60 minutes at 37°C.

-

-

Washing and De-esterification:

-

Remove the loading solution and wash the cells two to three times with warm HBSS to remove extracellular indicator.

-

Incubate the cells for an additional 30 minutes in fresh HBSS to allow for complete de-esterification of the AM ester by intracellular esterases.

-

-

Imaging and Analysis:

-

The cells are now ready for fluorescence imaging. Excite the cells at the appropriate wavelength and record the emission.

-

Changes in fluorescence intensity will correspond to changes in intracellular Ca²⁺ concentration.

-

Conclusion

This compound is a valuable member of the BAPTA family of calcium chelators, serving as both a fluorescent indicator and a synthetic precursor for other widely used probes. While specific quantitative photophysical and binding data for this compound are not extensively documented, the well-characterized properties of the BAPTA scaffold provide a strong foundation for its application in studying intracellular calcium signaling. By following the generalized protocols and understanding the principles outlined in this guide, researchers can effectively utilize this compound and its relatives to dissect the intricate roles of calcium in a variety of biological processes. As with any fluorescent probe, empirical optimization of loading conditions and careful interpretation of results within the context of the cellular environment are crucial for obtaining reliable and meaningful data.[5]

References

- 1. scbt.com [scbt.com]

- 2. interchim.fr [interchim.fr]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A comparison of fluorescent Ca2+ indicator properties and their use in measuring elementary and global Ca2+ signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. thomassci.com [thomassci.com]

Bapta-tmfm: A Linchpin in the Synthesis of Fluo and Rhod Calcium Indicators

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The precise measurement of intracellular calcium (Ca²⁺) concentrations is paramount to understanding a vast array of cellular processes, from signal transduction and muscle contraction to apoptosis and neuro-transmission. Fluorescent ion indicators have emerged as indispensable tools for these investigations, offering high sensitivity and spatiotemporal resolution. Among the most prominent classes of visible light-excitable calcium indicators are the Fluo and Rhod dyes. At the heart of these powerful molecular probes lies a versatile building block: Bapta-tmfm . This technical guide provides a comprehensive overview of this compound's role in the synthesis of Fluo and Rhod dyes, their quantitative properties, experimental applications, and the key signaling pathways they help to elucidate.

This compound: The Core Chelator

This compound, or Tetramethyl 5-Formyl-5'-Methyl Bis-(2-Aminophenoxymethylene)-N,N,N',N'-Tetraacetate, is a fluorescent chelating indicator and a key intermediate in the synthesis of various calcium probes.[1][2] Its core structure is based on BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid), a calcium chelator known for its high selectivity for Ca²⁺ over other divalent cations like magnesium.[3] The defining features of this compound are the presence of a formyl group and methyl-ester protected carboxylates, which are crucial for the subsequent condensation reactions to form the extended aromatic systems of Fluo and Rhod dyes.

Chemical Structure of this compound:

Synthesis of Fluo and Rhod Dyes from this compound

The synthesis of Fluo and Rhod dyes from this compound involves a condensation reaction between the formyl group of this compound and the appropriate resorcinol (B1680541) or rhodol derivative. This reaction forms the characteristic xanthene fluorophore, which is the light-emitting component of the dye. The BAPTA moiety serves as the calcium-binding component. Upon binding to Ca²⁺, a conformational change in the BAPTA portion inhibits photoinduced electron transfer (PET) from the chelator to the fluorophore, resulting in a significant increase in fluorescence intensity.

Below is a generalized workflow for the synthesis of these fluorescent dyes.

Quantitative Properties of Fluo and Rhod Dyes

The selection of an appropriate calcium indicator depends on several key quantitative parameters, including its dissociation constant (Kd) for Ca²⁺, excitation and emission wavelengths, quantum yield (Φ), and the degree of fluorescence enhancement upon calcium binding. The tables below summarize these properties for several common Fluo and Rhod dyes.

Fluo Dyes Data

| Indicator | Kd (nM) | Ex (nm) | Em (nm) | Quantum Yield (Φ) | Fluorescence Enhancement |

| Fluo-3 | ~390 | 506 | 526 | ~0.14 | >100-fold |

| Fluo-4 | 335-345 | 494 | 516 | 0.16 | >100-fold |

| Fluo-8 | 390 | 494 | 517 | - | ~200-fold |

| Fluo-8H | 232 | 494 | 517 | - | - |

| Fluo-8L | 1900 | 494 | 517 | - | - |

| Fluo-8FF | 10000 | 494 | 517 | - | - |

Data compiled from various sources.

Rhod Dyes Data

| Indicator | Kd (nM) | Ex (nm) | Em (nm) | Quantum Yield (Φ) | Fluorescence Enhancement |

| Rhod-2 | 570 | 552 | 581 | - | >100-fold |

| X-Rhod-1 | ~700 | 580 | 600 | - | >30-fold |

| Rhod-4 | - | - | - | - | - |

| Rhod-5N | 19,000 | - | - | - | - |

| Rhod-FF | 320,000 | - | - | - | - |

Data compiled from various sources.

Experimental Protocols

The following are detailed protocols for loading cells with the acetoxymethyl (AM) ester forms of Fluo-4 and Rhod-2, which are membrane-permeant and subsequently cleaved by intracellular esterases to trap the active dye inside the cells.

Protocol 1: Cell Loading with Fluo-4 AM

Materials:

-

Fluo-4 AM

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (20% solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Probenecid (B1678239) (optional)

Procedure:

-

Prepare Stock Solution: Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO. Store desiccated at -20°C, protected from light.

-

Prepare Loading Buffer:

-

For a final concentration of 5 µM Fluo-4 AM, dilute the stock solution into HBSS.

-

To aid in dispersing the dye, first mix the Fluo-4 AM stock solution with an equal volume of 20% Pluronic® F-127, then dilute into the buffer. The final Pluronic® F-127 concentration should be around 0.02-0.04%.

-

(Optional) To reduce leakage of the de-esterified dye, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.

-

-

Cell Loading:

-

Remove the culture medium from adherent cells and wash once with HBSS.

-

Add the Fluo-4 AM loading buffer to the cells.

-

Incubate for 30-60 minutes at 37°C or room temperature. Incubation at room temperature may reduce compartmentalization of the dye.

-

-

Wash and De-esterification:

-

Remove the loading buffer and wash the cells twice with HBSS (containing probenecid, if used).

-

Incubate the cells in fresh HBSS for an additional 30 minutes to allow for complete de-esterification of the intracellular AM esters.

-

-

Imaging: The cells are now ready for fluorescence imaging. Excite at ~494 nm and collect emission at ~516 nm.

Protocol 2: Cell Loading with Rhod-2 AM

Materials:

-

Rhod-2 AM

-

Anhydrous DMSO

-

Pluronic® F-127 (20% solution in DMSO)

-

Physiological buffer of choice

-

Probenecid (optional)

Procedure:

-

Prepare Stock Solution: Prepare a 1-5 mM stock solution of Rhod-2 AM in anhydrous DMSO.

-

Prepare Loading Buffer:

-

Dilute the Rhod-2 AM stock solution to a final concentration of 1-5 µM in the desired physiological buffer.

-

As with Fluo-4, the use of Pluronic® F-127 is recommended to aid in solubilization.

-

Probenecid can be added to reduce dye extrusion.

-

-

Cell Loading:

-

Wash cells with indicator-free medium.

-

Incubate cells with the Rhod-2 AM loading buffer for 15-60 minutes at 20-37°C. Note that Rhod-2 has a tendency to accumulate in mitochondria.

-

-

Wash and De-esterification:

-

Wash the cells with indicator-free medium to remove any non-specifically associated dye.

-

Incubate for a further 30 minutes to ensure complete de-esterification.

-

-

Imaging: Excite at ~552 nm and collect emission at ~581 nm.

Signaling Pathways and Applications

Fluo and Rhod dyes are instrumental in dissecting calcium signaling pathways. A prominent example is the G-protein coupled receptor (GPCR) pathway that leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

GPCR-IP₃/DAG Signaling Pathway

Upon ligand binding, a Gq-coupled GPCR activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into IP₃ and DAG. IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm. This rise in intracellular Ca²⁺ can be readily detected by Fluo and Rhod dyes.

Experimental Workflow for Calcium Imaging

The general workflow for a calcium imaging experiment using Fluo or Rhod dyes is outlined below.

Conclusion

This compound serves as a critical and versatile precursor for the synthesis of the widely used Fluo and Rhod families of fluorescent calcium indicators. The ability to modify the fluorophore component allows for the generation of a diverse palette of dyes with varying spectral properties and affinities for calcium, catering to a wide range of biological questions and experimental setups. A thorough understanding of their quantitative properties and the appropriate experimental protocols is essential for obtaining reliable and meaningful data on the intricate dynamics of intracellular calcium signaling. As research continues to unravel the complexities of cellular communication, these this compound-derived tools will undoubtedly remain at the forefront of scientific discovery.

References

An In-depth Technical Guide to the Core Features of the BAPTA Family of Calcium Chelators

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium ions (Ca²⁺) are ubiquitous intracellular second messengers that govern a vast array of physiological processes, from neurotransmission and muscle contraction to apoptosis and gene expression. The precise spatial and temporal control of intracellular Ca²⁺ concentration is therefore critical for cellular function. The BAPTA family of Ca²⁺ chelators, first introduced by Roger Tsien, represents a cornerstone in the toolkit of researchers studying calcium signaling.[1] This technical guide provides a comprehensive overview of the key features of BAPTA and its derivatives, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid) is a high-affinity Ca²⁺ chelator renowned for its rapid binding kinetics and high selectivity for Ca²⁺ over other divalent cations, particularly magnesium (Mg²⁺).[2] These properties make BAPTA and its analogs indispensable tools for buffering intracellular Ca²⁺, investigating the role of Ca²⁺ transients in cellular processes, and calibrating fluorescent Ca²⁺ indicators.[2][3]

Core Features of BAPTA Family Chelators

The utility of BAPTA and its derivatives stems from a unique combination of chemical and physical properties that distinguish them from other common Ca²⁺ chelators like EGTA and EDTA.

1. High Affinity and Selectivity for Calcium:

BAPTA exhibits a high affinity for Ca²⁺, with a dissociation constant (Kd) typically in the nanomolar range.[4] This high affinity allows it to effectively buffer Ca²⁺ at the low concentrations found within resting cells. Crucially, BAPTA displays a selectivity for Ca²⁺ that is approximately 10⁵-fold greater than for Mg²⁺, which is present at much higher concentrations in the cytosol. This selectivity is a significant advantage over chelators like EDTA, which bind Mg²⁺ with comparable affinity to Ca²⁺.

2. Rapid Binding Kinetics:

A defining feature of BAPTA is its rapid on-rate (k_on) and off-rate (k_off) for Ca²⁺ binding, which are about 50 to 400 times faster than those of EGTA. This allows BAPTA to effectively buffer rapid and localized Ca²⁺ transients, such as those occurring near the mouth of open Ca²⁺ channels. In contrast, the slower kinetics of EGTA make it more suitable for buffering slower, global changes in intracellular Ca²⁺. This kinetic difference allows researchers to dissect the roles of rapid, local Ca²⁺ signals versus slower, global signals in cellular processes.

3. pH Insensitivity in the Physiological Range:

Unlike EGTA and EDTA, the Ca²⁺ binding affinity of BAPTA is relatively insensitive to pH changes within the physiological range (pH 6.8-7.4). This is a critical advantage for experiments in biological systems where cellular activity can lead to localized pH fluctuations.

4. Tunable Affinity through Chemical Derivatives:

A significant strength of the BAPTA family is the ability to tune the Ca²⁺ binding affinity by adding electron-withdrawing or electron-donating groups to the aromatic rings of the BAPTA molecule. Electron-withdrawing groups (e.g., halogens, nitro groups) decrease the affinity for Ca²⁺ (higher Kd), while electron-donating groups (e.g., methyl groups) increase the affinity (lower Kd). This allows for the selection of a chelator with a Kd value that is optimally suited for the specific Ca²⁺ concentration range of interest in a given experiment.

5. Cell Permeability of AM Esters:

The acetoxymethyl (AM) ester form of BAPTA (BAPTA-AM) is a membrane-permeant version of the chelator that can be loaded into cells non-invasively. The lipophilic AM groups allow the molecule to cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant, active BAPTA molecule in the cytoplasm.

Quantitative Data

The following tables summarize key quantitative data for BAPTA and some of its commonly used derivatives. Note that these values can be influenced by experimental conditions such as pH, temperature, and ionic strength.

Table 1: Dissociation Constants (Kd) of BAPTA Derivatives for Ca²⁺

| Chelator Name | Substituents | Dissociation Constant (Kd) for Ca²⁺ (nM) |

| 5,5'-Dimethyl BAPTA | 5,5'-di-CH₃ | ~40 |

| BAPTA | None | 110 - 220 |

| 5,5'-Difluoro BAPTA | 5,5'-di-F | ~270 |

| 5-Nitro BAPTA | 5-NO₂ | ~400 |

| 5,5'-Dibromo BAPTA | 5,5'-di-Br | ~1500 |

| 5,5'-Dinitro BAPTA | 5,5'-di-NO₂ | ~5000 |

Note: Kd values are approximate and can vary based on experimental conditions.

Table 2: Kinetic Properties of BAPTA vs. EGTA

| Chelator | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) |

| BAPTA | ~6 x 10⁸ | ~97 |

| EGTA | ~3 x 10⁶ | Not readily available |

Experimental Protocols

Protocol 1: Loading Cells with BAPTA-AM

This protocol provides a general procedure for loading cultured cells with the cell-permeant form of BAPTA.

Materials:

-

BAPTA-AM

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (optional, to aid in solubilization)

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Probenecid (optional, to inhibit organic anion transporters and reduce dye leakage)

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 2 to 5 mM stock solution of BAPTA-AM in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.

-

If using, prepare a 10% (w/v) stock solution of Pluronic® F-127 in DMSO.

-

If using, prepare a 25 mM stock solution of Probenecid in a suitable buffer.

-

-

Prepare Working Solution:

-

On the day of the experiment, dilute the BAPTA-AM stock solution into the physiological buffer to a final concentration that is typically between 1 and 10 µM. For many cell lines, a final concentration of 4-5 µM is a good starting point.

-

(Optional) Add Pluronic® F-127 to the working solution to a final concentration of 0.02-0.04% to aid in the dispersion of BAPTA-AM.

-

(Optional) Add Probenecid to the working solution to a final concentration of 1-2 mM.

-

-

Cell Loading:

-

Remove the culture medium from the cells.

-

Add the BAPTA-AM working solution to the cells and incubate at 37°C for 30 to 60 minutes. The optimal incubation time should be determined empirically for each cell type.

-

-

Wash:

-

After incubation, remove the loading solution and wash the cells at least twice with fresh, warm physiological buffer to remove any extracellular BAPTA-AM.

-

-

De-esterification:

-

Incubate the cells in fresh physiological buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM esters by intracellular esterases.

-

Protocol 2: Spectrophotometric Determination of BAPTA's Calcium Dissociation Constant (Kd)

This protocol is based on the change in BAPTA's ultraviolet absorbance spectrum upon Ca²⁺ binding. The peak absorbance for free BAPTA is around 254 nm, which shifts to approximately 274 nm upon binding Ca²⁺.

Materials:

-

BAPTA or BAPTA derivative

-

Calcium-free buffer (e.g., 100 mM KCl, 30 mM MOPS, pH 7.2)

-

Standardized CaCl₂ solution

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare BAPTA Solution:

-

Prepare a solution of the BAPTA derivative in the calcium-free buffer at a concentration of approximately 10-50 µM.

-

-

Record Spectrum of Free BAPTA:

-

Record the absorbance spectrum of the BAPTA solution from approximately 220 nm to 300 nm to determine the absorbance of the Ca²⁺-free form.

-

-

Titrate with Calcium:

-

Add small, known aliquots of the standardized CaCl₂ solution to the cuvette.

-

After each addition, allow the solution to equilibrate and then record the full absorbance spectrum.

-

Continue the titration until there is no further change in the absorbance spectrum, indicating that the BAPTA is saturated with Ca²⁺.

-

-

Data Analysis:

-

Plot the change in absorbance at a specific wavelength (e.g., 274 nm) as a function of the free Ca²⁺ concentration.

-

Fit the resulting binding curve using a suitable single-site binding model to calculate the dissociation constant (Kd).

-

Visualizations

Signaling Pathway: IP₃-Mediated Calcium Release

The following diagram illustrates a simplified signaling pathway involving the activation of a Gq-coupled G protein-coupled receptor (GPCR), leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP₃) and the subsequent release of Ca²⁺ from the endoplasmic reticulum (ER). BAPTA can be used to buffer the released Ca²⁺ and investigate its downstream effects.

Caption: Simplified diagram of IP₃-mediated Ca²⁺ release from the ER.

Experimental Workflow: Intracellular Ca²⁺ Measurement with Fura-2 and BAPTA

This diagram outlines the workflow for measuring intracellular Ca²⁺ changes using the ratiometric fluorescent indicator Fura-2, and how BAPTA can be used to buffer these changes.

Caption: Workflow for intracellular Ca²⁺ measurement using Fura-2 and BAPTA.

Logical Relationship: BAPTA-AM Mechanism of Action

This diagram illustrates the process by which the cell-permeant BAPTA-AM enters the cell and is converted into its active, Ca²⁺-chelating form.

Caption: Mechanism of BAPTA-AM uptake and activation in a cell.

References

An In-Depth Technical Guide to BAPTA-TMFM and its Application in Studying Cytosolic Free Calcium via Fluo-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of BAPTA-TMFM (Tetramethyl-5-formyl-5'-methyl-BAPTA) and its pivotal role as a precursor in the synthesis of fluorescent calcium indicators, with a primary focus on Fluo-3. This document will detail the chemical properties of Fluo-3, its mechanism of action in binding cytosolic free calcium, and provide in-depth experimental protocols for its application in cellular imaging. Furthermore, a comparative analysis with other common calcium indicators will be presented, alongside visualizations of relevant cell signaling pathways to provide a complete resource for researchers studying calcium dynamics in various biological contexts.

Introduction to this compound: A Precursor for Fluorescent Calcium Indicators

This compound is the tetramethyl ester of 5-Formyl-5'-Methyl-BAPTA. In its esterified form, this compound is not a direct fluorescent indicator for cytosolic calcium. Instead, it serves as a crucial building block in the synthesis of a class of visible light-excitable calcium indicators, most notably the "Fluo" series of dyes. The formyl group on the BAPTA structure allows for chemical conjugation to a fluorophore, and the methyl group modifies the calcium binding affinity. The tetramethyl ester form renders the molecule cell-permeant.

The seminal work by Grynkiewicz, Poenie, and Tsien in 1985 laid the foundation for a new generation of calcium indicators with significantly improved fluorescence properties, moving away from the UV-excitable indicators like Quin-2. These new indicators, including those derived from this compound, offered brighter signals and excitation wavelengths in the visible spectrum, making them more suitable for fluorescence microscopy with reduced phototoxicity.

Once the fully synthesized indicator, in its acetoxymethyl (AM) ester form (e.g., Fluo-3 AM), is introduced to living cells, it readily crosses the cell membrane. Inside the cell, cytosolic esterases cleave the AM ester groups, trapping the now membrane-impermeant, fluorescently active indicator in the cytoplasm. It is this hydrolyzed form that binds to free calcium ions and produces a fluorescent signal.

Fluo-3: A this compound Derivative for Cytosolic Calcium Measurement

Fluo-3 is a widely used single-wavelength green fluorescent calcium indicator. Its synthesis involves the chemical modification of a BAPTA derivative, and it has become a staple in cellular biology for monitoring changes in intracellular calcium concentration.

Quantitative Data Presentation

The following table summarizes the key quantitative properties of Fluo-3 and provides a comparison with other commonly used fluorescent calcium indicators.

| Property | Fluo-3 | Fura-2 | Oregon Green 488 BAPTA-1 |

| Excitation Wavelength (nm) | ~506 | 340/380 (ratiometric) | ~494 |

| Emission Wavelength (nm) | ~526 | ~510 | ~523 |

| Dissociation Constant (Kd) for Ca²⁺ (nM) | ~390 | ~145 | ~170 |

| Quantum Yield (Ca²⁺-saturated) | ~0.14 | ~0.23-0.49 | ~0.71 |

| Fluorescence Enhancement upon Ca²⁺ Binding | >100-fold | Spectral shift | ~14-fold |

Advantages and Disadvantages of Fluo-3

Advantages:

-

Visible Light Excitation: Fluo-3 is excitable by the 488 nm argon-ion laser line, which is common in confocal microscopes and flow cytometers, minimizing phototoxicity and cellular autofluorescence associated with UV excitation.[1]

-

Large Dynamic Range: It exhibits a significant increase in fluorescence intensity (over 100-fold) upon binding to calcium, providing a high signal-to-noise ratio.[2]

-

Relatively Low Affinity: With a Kd of approximately 390 nM, Fluo-3 is well-suited for measuring cytosolic calcium concentrations in the physiological resting range (~100 nM) and for detecting larger, transient increases without becoming saturated too quickly.[2]

Disadvantages:

-

Single-Wavelength Indicator: As a single-wavelength indicator, fluorescence intensity can be affected by variations in dye concentration, cell thickness, and photobleaching. This makes absolute quantification of calcium concentrations more challenging compared to ratiometric indicators like Fura-2.

-

Lower Quantum Yield: Compared to indicators like Oregon Green 488 BAPTA-1, Fluo-3 has a lower quantum yield, resulting in a dimmer signal at saturating calcium concentrations.

-

Potential for Compartmentalization: Like other AM ester dyes, Fluo-3 can sometimes compartmentalize within organelles, which can interfere with the accurate measurement of cytosolic calcium.

Experimental Protocols

Loading Fluo-3 AM into Adherent Cells

This protocol provides a general guideline for loading Fluo-3 AM into adherent cells for fluorescence microscopy. Optimization for specific cell types and experimental conditions is recommended.

Materials:

-

Fluo-3 AM (acetoxymethyl ester)

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Pluronic® F-127 (20% stock solution in DMSO)

-

Probenecid (B1678239) (optional, to prevent dye leakage)

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 1 mM stock solution of Fluo-3 AM in anhydrous DMSO. Aliquot into small volumes and store at -20°C, protected from light and moisture.

-

If using, prepare a 250 mM stock solution of probenecid in a suitable buffer.

-

-

Prepare Loading Buffer:

-

For a final loading concentration of 5 µM Fluo-3 AM, dilute the 1 mM stock solution 1:200 in HBSS.

-

To aid in the dispersion of the AM ester in the aqueous buffer, pre-mix the Fluo-3 AM stock solution with an equal volume of 20% Pluronic® F-127 before adding to the HBSS. The final concentration of Pluronic® F-127 should be around 0.02-0.04%.

-

If using probenecid, add it to the loading buffer at a final concentration of 1-2.5 mM.

-

-

Cell Loading:

-

Grow adherent cells to a suitable confluency on glass coverslips or in imaging dishes.

-

Aspirate the culture medium and wash the cells once with HBSS.

-

Add the Fluo-3 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark. The optimal loading time and temperature may vary depending on the cell type.

-

-

De-esterification:

-

After loading, aspirate the loading buffer and wash the cells twice with warm HBSS to remove extracellular dye.

-

Incubate the cells in fresh HBSS for an additional 30 minutes at 37°C to allow for complete de-esterification of the Fluo-3 AM by intracellular esterases.

-

-

Imaging:

-

The cells are now ready for imaging. Mount the coverslip onto a perfusion chamber on the microscope stage.

-

Excite the cells at ~488 nm and collect the emission at ~525 nm.

-

Record baseline fluorescence before stimulating the cells with an agonist to induce a calcium response.

-

In Situ Calibration of Intracellular Fluo-3

To obtain an estimate of the absolute intracellular calcium concentration, an in situ calibration can be performed at the end of an experiment.

Materials:

-

Calcium-free HBSS supplemented with a calcium chelator (e.g., 10 mM EGTA)

-

HBSS with a saturating concentration of calcium (e.g., 5-10 mM CaCl₂)

-

A calcium ionophore (e.g., Ionomycin or A23187)

Procedure:

-

Determine Fmax (Maximum Fluorescence):

-

At the end of the experiment, perfuse the cells with HBSS containing a high concentration of a calcium ionophore (e.g., 5-10 µM Ionomycin) and a saturating concentration of calcium. This will allow extracellular calcium to flood the cell and saturate the indicator.

-

Record the maximum fluorescence intensity (Fmax).

-

-

Determine Fmin (Minimum Fluorescence):

-

Following the Fmax measurement, perfuse the cells with calcium-free HBSS containing the ionophore and a strong calcium chelator like EGTA. This will chelate all intracellular calcium, and the fluorescence will drop to its minimum level.

-

Record the minimum fluorescence intensity (Fmin).

-

-

Calculate Intracellular Calcium Concentration:

-

The intracellular calcium concentration ([Ca²⁺]i) at any given time point can be calculated using the following equation, derived by Grynkiewicz et al. (1985):

[Ca²⁺]i = Kd * (F - Fmin) / (Fmax - F)

Where:

-

Kd is the dissociation constant of Fluo-3 for calcium (~390 nM).

-

F is the fluorescence intensity at the time point of interest.

-

Fmin is the minimum fluorescence intensity.

-

Fmax is the maximum fluorescence intensity.

-

-

Visualization of Signaling Pathways and Experimental Workflows

Gq-Protein Coupled Receptor Signaling Pathway

Many hormones, neurotransmitters, and growth factors elicit cellular responses by activating Gq-protein coupled receptors (GPCRs), leading to an increase in cytosolic free calcium. The following diagram illustrates this signaling cascade.

Experimental Workflow for Measuring Cytosolic Calcium

The following diagram outlines the key steps in a typical experiment to measure changes in cytosolic free calcium using a fluorescent indicator like Fluo-3 AM.

Conclusion

This compound serves as a valuable precursor in the synthesis of advanced fluorescent calcium indicators. The resulting probes, such as Fluo-3, have become indispensable tools for researchers and drug development professionals. By understanding the properties, advantages, and limitations of these indicators, and by employing robust experimental protocols, scientists can accurately measure and dissect the complex and vital role of cytosolic free calcium in a myriad of cellular processes. This guide provides the foundational knowledge and practical steps necessary to successfully incorporate these powerful tools into your research.

References

Illuminating the Messenger: A Technical Guide to Fluorescent Calcium Indicators

For Researchers, Scientists, and Drug Development Professionals

Calcium ions (Ca²⁺) are ubiquitous second messengers that play a pivotal role in a vast array of cellular processes, from muscle contraction and neurotransmission to gene transcription and apoptosis.[1][2] The ability to accurately measure and visualize the spatiotemporal dynamics of intracellular Ca²⁺ is therefore crucial for understanding cellular physiology and pathology. Fluorescent calcium indicators have emerged as indispensable tools for this purpose, enabling researchers to monitor Ca²⁺ signals with high sensitivity and resolution.[3] This technical guide provides an in-depth exploration of the fundamental principles of fluorescent calcium indicators, their diverse types, and their applications in research and drug development.

Core Principles of Fluorescent Calcium Indicators

The fundamental design of most fluorescent calcium indicators involves a modular structure that combines a Ca²⁺-binding component (a chelator) with a fluorescent reporter molecule (a fluorophore).[4] The binding of Ca²⁺ to the chelator moiety induces a conformational change in the molecule, which in turn alters the photophysical properties of the fluorophore.[5] This alteration can manifest as a change in fluorescence intensity (quantum yield) or a shift in the excitation or emission wavelengths.

There are two primary classes of fluorescent calcium indicators:

-

Chemical Indicators: These are small organic molecules that can be loaded into cells. They are often based on a BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid) backbone, which provides high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺).

-

Genetically Encoded Calcium Indicators (GECIs): These are proteins that can be expressed in specific cells or organisms using genetic techniques. GECIs are typically fusion proteins containing a Ca²⁺-binding domain, such as calmodulin (CaM), and one or more fluorescent proteins.

A Comparative Overview of Common Calcium Indicators

The selection of an appropriate calcium indicator depends on several factors, including the expected Ca²⁺ concentration range, the desired temporal and spatial resolution, and the specific experimental setup. The following tables summarize the key quantitative properties of widely used chemical and genetically encoded calcium indicators.

Table 1: Chemical Calcium Indicators

| Indicator | Dissociation Constant (Kd) for Ca²⁺ | Excitation (nm) | Emission (nm) | Quantum Yield | Brightness (QY × ε) |

| Fura-2 | ~145 nM | 340/380 | 510 | ~0.23-0.49 | ~5,000-11,000 |

| Indo-1 | ~230 nM | ~346 | 475/401 | ~0.37-0.59 | ~12,000-19,000 |

| Fluo-4 | ~345 nM | 494 | 516 | ~0.85 | ~72,000 |

| Oregon Green 488 BAPTA-1 | ~170 nM | 494 | 523 | ~0.71 | ~60,000 |

| Cal-520 | ~320 nM | 492 | 514 | ~0.70 | ~56,000 |

| Rhod-2 | ~170-185 nM | ~552 | ~576 | - | - |

| X-rhod-1 | - | 580 | 600 | - | - |

Table 2: Genetically Encoded Calcium Indicators (GECIs)

| Indicator Family | Excitation (nm) | Emission (nm) | Notes |

| GCaMP | ~480 | ~510 | Single fluorescent protein-based, fluorescence increases upon Ca²⁺ binding. Various versions (e.g., GCaMP6s, GCaMP6f) offer different kinetics and affinities. |

| Cameleon | - | - | FRET-based sensor with two fluorescent proteins (e.g., CFP and YFP). Ca²⁺ binding increases FRET efficiency, leading to a ratiometric change in emission. |

Key Signaling Pathways and Experimental Workflows

Calcium Signaling Pathways

Intracellular Ca²⁺ levels are tightly regulated through a complex interplay of channels, pumps, and binding proteins. A common signaling pathway leading to an increase in cytosolic Ca²⁺ involves the release from intracellular stores like the endoplasmic reticulum (ER).

This pathway is initiated by an extracellular signal binding to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK). This activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to and opens IP₃ receptors on the ER, leading to the release of Ca²⁺ into the cytosol. The resulting increase in cytosolic Ca²⁺ can then trigger a variety of cellular responses. Furthermore, in some cells, this initial Ca²⁺ release can trigger further release from adjacent ryanodine receptors (RyRs) through a process known as calcium-induced calcium release (CICR).

Experimental Workflow for Measuring Intracellular Calcium

The following diagram illustrates a typical workflow for measuring intracellular Ca²⁺ using a chemical indicator.

Detailed Experimental Protocols

Protocol 1: Loading Cells with Chemical Calcium Indicators (AM Esters)

This protocol provides a general procedure for loading adherent cells in a 96-well plate with a BAPTA-based chemical indicator like Fluo-4 AM.

Materials:

-

Adherent cells cultured in a 96-well black-walled, clear-bottom plate

-

Fluo-4 AM (or other desired indicator)

-

Anhydrous DMSO

-

Pluronic® F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 1 to 10 mM stock solution of the calcium indicator AM ester in anhydrous DMSO.

-

Prepare a 10% (w/v) stock solution of Pluronic® F-127 in DMSO.

-

-

Prepare Loading Buffer:

-

On the day of the experiment, prepare a 2X working solution of the indicator in a suitable buffer (e.g., HBSS with 20 mM HEPES). For a final concentration of 4 µM, dilute the stock solution accordingly.

-

To aid in the dispersion of the lipophilic AM ester in the aqueous buffer, add the Pluronic® F-127 stock solution to the 2X indicator solution for a final concentration of 0.02-0.04%.

-

-

Cell Loading:

-

Grow cells to the desired confluence in the 96-well plate.

-

Remove the growth medium from the wells.

-

Add an equal volume of the 2X loading buffer to each well, resulting in the desired final concentration of the indicator.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 30-60 minutes. The optimal time may vary depending on the cell type and indicator used.

-

-

Washing:

-

After incubation, gently remove the loading buffer from the wells.

-

Wash the cells twice with 200 µL of HBSS with 20 mM HEPES to remove any extracellular dye.

-

-

De-esterification:

-

Add 100 µL of HBSS with 20 mM HEPES to each well.

-

Incubate the plate at 37°C for 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.

-

-

Measurement:

-

The cells are now ready for fluorescence measurement. Proceed with your experiment by adding agonists or antagonists and recording the fluorescence changes using a fluorescence microscope, plate reader, or flow cytometer.

-

Protocol 2: High-Throughput Screening (HTS) Calcium Flux Assay

This protocol outlines a general procedure for a no-wash calcium flux assay in a 384-well plate format, commonly used in drug discovery for screening GPCR agonists and antagonists.

Materials:

-

Cells expressing the target GPCR in a 384-well black-walled, clear-bottom plate

-

Calcium indicator formulated for no-wash assays (e.g., Fluo-8®, Cal-520®)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Test compounds (agonists or antagonists)

-

Agonist for antagonist screening

-

Fluorescence imaging plate reader (e.g., FLIPR®, FlexStation®)

Procedure:

-

Cell Plating:

-

Plate cells at an appropriate density in the 384-well plate and culture overnight.

-

-

Dye Loading:

-

Prepare the no-wash calcium indicator solution according to the manufacturer's instructions in the assay buffer.

-

Remove the growth medium and add the dye-loading solution to the cells.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 1 hour.

-

-

Compound Addition and Measurement (Agonist Screen):

-

Place the cell plate and the compound plate into the fluorescence imaging plate reader.

-

The instrument will add the test compounds to the cell plate.

-

Immediately begin recording fluorescence intensity over time. An increase in fluorescence indicates GPCR activation.

-

-

Compound and Agonist Addition and Measurement (Antagonist Screen):

-

Place the cell plate and the antagonist compound plate into the fluorescence imaging plate reader.

-

The instrument will first add the antagonist compounds to the cell plate and incubate for a specified time (e.g., 10-30 minutes).

-

Following incubation, the instrument will add a known agonist at a predetermined concentration (e.g., EC₈₀).

-

Immediately begin recording fluorescence intensity. A reduction in the agonist-induced fluorescence increase indicates antagonist activity.

-

-

Data Analysis:

-

Analyze the fluorescence data to determine the response of each compound. This is often expressed as a change in fluorescence (ΔF) over the baseline fluorescence (F₀).

-

Conclusion

Fluorescent calcium indicators are powerful and versatile tools that have revolutionized our ability to study the intricate roles of Ca²⁺ in cellular signaling. The continuous development of new chemical probes and genetically encoded sensors with improved brightness, sensitivity, and targeting capabilities promises to further expand the frontiers of calcium imaging. A thorough understanding of the principles, properties, and appropriate experimental protocols for these indicators is essential for researchers and drug development professionals to effectively harness their potential in advancing our knowledge of biology and medicine.

References

BAPTA-TMFM: A Technical Guide to a Key Intermediate in Fluorescent Calcium Indicator Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAPTA-TMFM (Tetramethyl 5-Formyl-5'-Methyl Bis-(2-Aminophenoxymethylene)-N,N,N',N'-Tetraacetate) is a crucial, non-fluorescent chemical intermediate that played a pivotal role in the development of a new generation of fluorescent calcium indicators. As a derivative of the calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), this compound served as a foundational building block for the synthesis of widely used calcium probes such as Fluo and Rhod series indicators. This technical guide provides a comprehensive overview of the discovery, development, chemical properties, and synthesis of this compound, offering insights for researchers and professionals in drug development and cellular signaling.

Discovery and Development

The development of this compound is intrinsically linked to the groundbreaking work of Grynkiewicz, Poenie, and Tsien, as detailed in their seminal 1985 paper in the Journal of Biological Chemistry.[1] This research aimed to create a new family of fluorescent Ca2+ indicators with significantly improved properties over the then-standard quin2. The key innovation was the combination of a BAPTA-like tetracarboxylate chelating site with fluorescent chromophores. This compound emerged as a critical synthetic intermediate in this process, providing a versatile scaffold for the attachment of various fluorophores. Its formyl and methyl groups allowed for the chemical modifications necessary to produce indicators with a range of fluorescent properties and calcium affinities.

Core Properties of this compound

While this compound itself is not used as a fluorescent indicator, its chemical and physical properties are essential to its role as a synthetic precursor.

| Property | Value | Reference |

| CAS Number | 96315-11-6 | [2] |

| Molecular Formula | C₂₈H₃₄N₂O₁₁ | [2] |

| Molecular Weight | 574.58 g/mol | [2] |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO | [3] |

| Primary Function | Precursor for calcium indicator synthesis | [4] |

Mechanism of Action in Indicator Synthesis

The core function of this compound lies in its chemical structure, which is designed for further chemical reactions. The BAPTA backbone provides the calcium-binding moiety, while the formyl group on one of the aromatic rings serves as a reactive site for the condensation reactions required to attach fluorescent moieties like fluorescein (B123965) (for Fluo indicators) or rhodamine (for Rhod indicators). The tetramethyl ester groups render the molecule soluble in organic solvents, facilitating the synthesis process.

Experimental Protocols

Synthesis of this compound

While the detailed, step-by-step synthesis of this compound is outlined in the original research by Grynkiewicz et al. (1985), a general overview of the synthetic strategy is presented here. The synthesis of BAPTA derivatives typically involves a multi-step process starting from substituted 2-nitrophenols. These precursors undergo a series of reactions to build the poly-ether linkage and introduce the aminodiacetate groups. The formyl and methyl substitutions are incorporated at specific stages of the synthesis to yield the final this compound product.

dot

Caption: Generalized synthetic workflow for BAPTA derivatives.

Use in Fluorescent Indicator Synthesis

The true utility of this compound is realized in its conversion to fluorescent calcium indicators. The following diagram illustrates the conceptual pathway from this compound to the Fluo and Rhod series of dyes.

dot

Caption: Pathway from this compound to fluorescent indicators.

Signaling Pathway Context: The Role of BAPTA-based Indicators

The indicators derived from this compound are instrumental in dissecting calcium signaling pathways. Intracellular calcium is a ubiquitous second messenger involved in a myriad of cellular processes. The cell-permeant acetoxymethyl (AM) ester forms of these indicators can be loaded into cells, where intracellular esterases cleave the AM groups, trapping the active indicator in the cytosol. Upon binding to Ca²⁺, the indicator undergoes a conformational change that results in a significant increase in fluorescence, allowing for the visualization and quantification of changes in intracellular calcium concentration.

dot

Caption: Measurement of intracellular Ca²⁺ signaling.

Conclusion

This compound stands as a testament to the ingenuity of chemical biology and the rational design of molecular probes. While not a direct tool for biological experimentation itself, its development was a critical step in the creation of the fluorescent indicators that have revolutionized our understanding of calcium signaling in health and disease. For researchers and drug development professionals, an appreciation of the chemistry and synthetic history of molecules like this compound provides a deeper understanding of the tools that are foundational to modern cell biology and pharmacology.

References

Methodological & Application

BAPTA-TMFM: Application Notes and Protocols for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAPTA-TMFM (Tetramethyl 5-Formyl-5'-Methyl Bis-(2-Aminophenoxymethylene)-N,N,N',N'-Tetraacetate) is a key chemical intermediate in the synthesis of advanced fluorescent calcium indicators.[1][2] While not typically used as a direct fluorescent probe in neuroscience research, its core structure, derived from BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), is fundamental to the development of widely used calcium imaging reagents such as Fluo and Rhod series dyes.[1]

This document provides a comprehensive overview of the BAPTA family of compounds, with a focus on the practical application of the well-established intracellular calcium chelator, BAPTA-AM, and the widely used fluorescent indicator, Fluo-4 AM, which is synthesized from this compound. These protocols and data are essential for researchers investigating calcium signaling in the nervous system.

BAPTA and its Analogs: A Quantitative Overview

The BAPTA family of chelators offers a range of calcium binding affinities, making them versatile tools for studying diverse calcium-dependent processes. The selection of a specific BAPTA analog depends on the experimental requirements for calcium buffering capacity and the desired free calcium concentration.

| Chelator | Alternate Names | Molecular Weight ( g/mol ) | Dissociation Constant (Kd) for Ca²⁺ (nM) | Key Features & Applications |

| BAPTA | 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid | 476.43 | ~160 | High-affinity, rapid Ca²⁺ binding. Used in buffers to control free Ca²⁺ concentration.[1] |

| BAPTA-AM | BAPTA, acetoxymethyl ester | 764.76 | (Active form is BAPTA) | Cell-permeant form of BAPTA for intracellular Ca²⁺ chelation.[1] |

| This compound | Tetramethyl 5-Formyl-5'-Methyl Bis-(2-Aminophenoxymethylene)-N,N,N',N'-Tetraacetate | 574.58 | Not applicable | Precursor for the synthesis of fluorescent Ca²⁺ indicators like Fluo and Rhod dyes. |

| Fluo-4 | - | 1096.95 (pentaammonium salt) | ~345 | Widely used green fluorescent Ca²⁺ indicator with a large fluorescence increase upon Ca²⁺ binding. |

| DibromoBAPTA | - | 634.22 | ~1500 | Intermediate affinity, used to study Ca²⁺ mobilization and spatial buffering. |

Signaling Pathways and Experimental Workflows

Calcium-Dependent Signaling Cascade

Intracellular calcium is a ubiquitous second messenger that regulates a vast array of neuronal functions, including neurotransmitter release, synaptic plasticity, gene expression, and apoptosis. Dysregulation of calcium homeostasis is implicated in numerous neurological disorders. BAPTA-AM is a powerful tool to dissect the role of calcium in these pathways by buffering intracellular calcium transients.

Experimental Workflow for Intracellular Calcium Chelation

The following diagram outlines the general workflow for loading cultured neurons with BAPTA-AM to buffer intracellular calcium and subsequently measuring its effect on a cellular process of interest.

Experimental Protocols

Protocol 1: Intracellular Calcium Chelation in Cultured Neurons using BAPTA-AM

This protocol describes the loading of cultured neurons with BAPTA-AM to buffer intracellular calcium, enabling the investigation of calcium-dependent processes.

Materials:

-

Primary neuronal culture or neuronal cell line

-

BAPTA-AM (acetoxymethyl ester)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Pluronic F-127 (20% solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

Cell culture medium

Procedure:

-

Preparation of BAPTA-AM Stock Solution:

-

Prepare a 1-10 mM stock solution of BAPTA-AM in anhydrous DMSO.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture.

-

-

Cell Preparation:

-

Plate neurons on glass coverslips or in multi-well plates suitable for the intended downstream application (e.g., imaging, electrophysiology).

-

Allow cells to adhere and reach the desired confluency.

-

-

Loading with BAPTA-AM:

-

Prepare a loading solution by diluting the BAPTA-AM stock solution in a physiological buffer (e.g., HBSS) to a final concentration of 10-50 µM.

-

To aid in the dispersion of the water-insoluble BAPTA-AM, it is recommended to first mix the BAPTA-AM stock with an equal volume of 20% Pluronic F-127 before diluting into the buffer.

-

Remove the culture medium from the cells and wash once with the physiological buffer.

-

Add the BAPTA-AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically for each cell type.

-

-

Washing and De-esterification:

-

After loading, wash the cells two to three times with fresh, warm physiological buffer to remove extracellular BAPTA-AM.

-

Incubate the cells in fresh buffer for an additional 30 minutes to allow for complete de-esterification of BAPTA-AM by intracellular esterases, which traps the active BAPTA in the cytoplasm.

-

-

Experimental Procedure:

-

Proceed with the planned experiment, such as electrophysiological recording, live-cell imaging, or biochemical assays.

-

Always include a vehicle control (DMSO and Pluronic F-127 without BAPTA-AM) to account for any potential effects of the loading procedure.

-

Protocol 2: Measurement of Intracellular Calcium Transients using Fluo-4 AM

This protocol details the use of Fluo-4 AM, a fluorescent calcium indicator derived from the BAPTA scaffold, to measure changes in intracellular calcium concentration in neurons.

Materials:

-

Primary neuronal culture or neuronal cell line

-

Fluo-4 AM

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Pluronic F-127 (20% solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

Fluorescence microscope with appropriate filters for Fluo-4 (Excitation/Emission: ~494/516 nm)

Procedure:

-

Preparation of Fluo-4 AM Stock Solution:

-

Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.

-

Store in small aliquots at -20°C, protected from light and moisture.

-

-

Cell Preparation:

-

Plate neurons on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

-

-

Loading with Fluo-4 AM:

-

Prepare a loading solution with a final Fluo-4 AM concentration of 1-5 µM in a physiological buffer.

-

As with BAPTA-AM, co-dilution with Pluronic F-127 is recommended to improve solubility.

-

Remove the culture medium, wash the cells with buffer, and incubate with the Fluo-4 AM loading solution for 30-45 minutes at room temperature or 37°C in the dark.

-

-

Washing and De-esterification:

-

Wash the cells two to three times with fresh, warm buffer.

-

Incubate in fresh buffer for at least 30 minutes to allow for de-esterification.

-

-

Calcium Imaging:

-

Mount the cells on the fluorescence microscope.

-

Acquire a baseline fluorescence image.

-

Stimulate the cells with an agonist or other treatment to induce a calcium response.

-

Record the change in fluorescence intensity over time.

-

The increase in fluorescence intensity is proportional to the increase in intracellular calcium concentration.

-

Concluding Remarks

While this compound is a critical component in the synthesis of powerful tools for neuroscience research, its direct application as a fluorescent probe is not its primary role. Instead, its derivatives, BAPTA-AM and the Fluo series of indicators, are indispensable for the study of calcium signaling in neurons. The protocols provided herein offer a solid foundation for researchers to investigate the multifaceted roles of intracellular calcium in neuronal function and dysfunction. Careful optimization of loading conditions and appropriate controls are paramount for obtaining reliable and reproducible data.

References

Measuring Calcium Waves in Astrocytes with BAPTA-TMFM: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astrocytes, a key component of the central nervous system, exhibit complex intracellular calcium (Ca²⁺) signaling in the form of waves and oscillations. These calcium dynamics are crucial for their communication with neurons and other glial cells, playing a vital role in synaptic transmission, neurovascular coupling, and brain homeostasis.[1][2] Disrupting these signaling pathways is a critical method for understanding their physiological and pathological roles. 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA) is a highly selective and rapid calcium chelator widely used to buffer intracellular calcium and investigate the downstream effects of its absence.[3][4][5] This document provides detailed application notes and protocols for utilizing BAPTA to measure and manipulate calcium waves in astrocytes.

BAPTA's utility stems from its high affinity for Ca²⁺ and its approximately 100,000-fold selectivity over magnesium (Mg²⁺), ensuring minimal disruption of other divalent cation-dependent processes. Its rapid binding kinetics make it particularly effective at buffering fast, localized calcium transients. For intracellular applications, the acetoxymethyl (AM) ester form, BAPTA-AM, is a cell-permeant derivative that can be loaded into live cells. Once inside, intracellular esterases cleave the AM groups, trapping the active BAPTA molecule within the cytoplasm where it can effectively buffer cytosolic Ca²⁺ changes.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of BAPTA and its AM ester in astrocyte calcium signaling studies.

Table 1: Properties of BAPTA

| Property | Value | Reference |

| Selectivity for Ca²⁺ over Mg²⁺ | ~100,000-fold | |

| Binding/Release Speed vs. EGTA | 50-400 times faster | |

| Stoichiometry with Ca²⁺ | 1:1 | |

| Potential Off-Target Effect | Inhibition of phospholipase C (PLC) activity |

Table 2: Common Experimental Concentrations

| Application | Reagent | Concentration | Cell/Tissue Type | Reference |

| Patch-Clamp Loading | BAPTA | 10-20 mM (in pipette) | Astrocytes in mouse brain slices | |

| AM Ester Loading | BAPTA-AM | 5 µM (working concentration) | Cultured Astrocytes | |

| Prevention of Ca²⁺-induced damage | BAPTA | 0.3-30 µM | Neuroblastoma and glioma hybrid cells |

Signaling Pathways and Experimental Workflow

Astrocyte Calcium Signaling Pathway and BAPTA Inhibition

The following diagram illustrates a simplified, common pathway for G-protein coupled receptor (GPCR)-mediated calcium release from the endoplasmic reticulum (ER) in astrocytes and the point of intervention by BAPTA.

Caption: Astrocyte GPCR signaling cascade leading to intracellular calcium release and inhibition by BAPTA.

Experimental Workflow for BAPTA-AM Loading and Calcium Imaging

This diagram outlines the key steps for loading astrocytes with BAPTA-AM and a calcium indicator, followed by imaging.

Caption: Workflow for BAPTA-AM loading and subsequent calcium imaging in astrocytes.

Experimental Protocols

Protocol 1: Loading Cultured Astrocytes with BAPTA-AM

This protocol is adapted for loading the membrane-permeant BAPTA-AM into cultured astrocytes.

Materials:

-

BAPTA-AM (1-10 mM stock in anhydrous DMSO)

-

Pluronic® F-127 (20% in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES or other suitable buffer

-

Cultured astrocytes on coverslips or culture plates

Procedure:

-

Prepare Loading Solution:

-

Prepare a 1-10 mM stock solution of BAPTA-AM in high-quality, anhydrous DMSO. Store in small aliquots at -20°C, protected from light.

-

For the working solution, first mix the BAPTA-AM stock with an equal volume of 20% Pluronic® F-127 in DMSO to aid dissolution.

-

Dilute this mixture into the loading buffer (e.g., HBSS with 20 mM HEPES) to a final BAPTA-AM concentration of 5 µM. If co-loading with a calcium indicator, add it at its recommended concentration.

-

-

Cell Preparation:

-

Grow astrocytes to the desired confluency.

-

Wash the cells once with the loading buffer (without BAPTA-AM).

-

-

Loading:

-

Replace the wash buffer with the BAPTA-AM loading solution.

-

Incubate the cells for 30-60 minutes at 37°C or room temperature, protected from light. Optimal time and temperature should be determined empirically for each cell type.

-

-

De-esterification:

-

Remove the loading solution and wash the cells twice with fresh, warm loading buffer (without BAPTA-AM).

-

Incubate the cells in the final wash buffer for at least 30 minutes at the same temperature to allow for complete de-esterification of the AM esters by intracellular esterases.

-

-

Calcium Imaging:

-

The cells are now ready for calcium imaging experiments. Proceed with your imaging setup to measure the effect of BAPTA on basal and stimulated calcium activity.

-

Protocol 2: Patch-Clamp-Mediated Loading of BAPTA in Astrocytes from Brain Slices